Cas no 181633-34-1 (5-(Pyridin-3-yl)-[1,1'-biphenyl]-3-amine)

5-(Pyridin-3-yl)-[1,1'-biphenyl]-3-amine is a biphenyl derivative featuring a pyridinyl substituent and an amine functional group. This compound is of interest in pharmaceutical and materials chemistry due to its structural versatility, serving as a key intermediate in the synthesis of bioactive molecules and functional materials. The presence of both aromatic systems (pyridine and biphenyl) enhances its potential for π-π stacking interactions, while the amine group offers reactivity for further derivatization. Its well-defined structure and stability make it suitable for applications in ligand design, catalysis, and organic electronic materials. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
5-(Pyridin-3-yl)-[1,1'-biphenyl]-3-amine structure
181633-34-1 structure
Product Name:5-(Pyridin-3-yl)-[1,1'-biphenyl]-3-amine
CAS No:181633-34-1
MF:C17H14N2
MW:246.306463718414
CID:1093234
PubChem ID:21995559
Update Time:2025-10-29

5-(Pyridin-3-yl)-[1,1'-biphenyl]-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(Pyridin-3-yl)-[1,1'-biphenyl]-3-amine
    • 3-phenyl-5-pyridin-3-ylaniline
    • FIFJVOQZYRUYDX-UHFFFAOYSA-N
    • SCHEMBL7958936
    • 5-phenyl-3-(pyrid-3-yl)aniline
    • 181633-34-1
    • 5-phenyl-3-(pyrid-3-yl) aniline
    • Inchi: 1S/C17H14N2/c18-17-10-15(13-5-2-1-3-6-13)9-16(11-17)14-7-4-8-19-12-14/h1-12H,18H2
    • InChI Key: FIFJVOQZYRUYDX-UHFFFAOYSA-N
    • SMILES: NC1C=C(C2C=NC=CC=2)C=C(C=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 246.115698455g/mol
  • Monoisotopic Mass: 246.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 38.9Ų

5-(Pyridin-3-yl)-[1,1'-biphenyl]-3-amine Pricemore >>

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Additional information on 5-(Pyridin-3-yl)-[1,1'-biphenyl]-3-amine

Exploring the Properties and Applications of 5-(Pyridin-3-yl)-[1,1'-biphenyl]-3-amine (CAS No. 181633-34-1)

5-(Pyridin-3-yl)-[1,1'-biphenyl]-3-amine, with the CAS number 181633-34-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its unique biphenyl and pyridine structural motifs, serves as a versatile intermediate in the synthesis of advanced materials and bioactive molecules. Its molecular structure combines aromatic rings with an amine functional group, making it a valuable building block for designing drug candidates and functional materials.

In recent years, the demand for heterocyclic compounds like 5-(Pyridin-3-yl)-[1,1'-biphenyl]-3-amine has surged due to their applications in medicinal chemistry and organic electronics. Researchers are particularly interested in its potential role as a pharmacophore in developing kinase inhibitors, which are critical in treating diseases such as cancer and inflammatory disorders. The compound's pyridine moiety enhances its binding affinity to biological targets, while the biphenyl backbone contributes to its stability and solubility.

From a materials science perspective, 5-(Pyridin-3-yl)-[1,1'-biphenyl]-3-amine is explored for its use in organic light-emitting diodes (OLEDs) and conductive polymers. Its conjugated system allows for efficient electron transport, making it a candidate for next-generation optoelectronic devices. The compound's amine group also enables further functionalization, facilitating the creation of tailored materials with specific properties.

One of the most frequently asked questions about CAS No. 181633-34-1 revolves around its synthesis and purification. The compound is typically prepared via Suzuki-Miyaura coupling, a widely used method for forming carbon-carbon bonds between aromatic rings. Researchers emphasize the importance of purity and yield optimization to ensure its effectiveness in downstream applications. Analytical techniques such as HPLC and NMR spectroscopy are employed to verify its structural integrity.

Another trending topic is the environmental impact of synthetic intermediates like 5-(Pyridin-3-yl)-[1,1'-biphenyl]-3-amine. Sustainable chemistry initiatives advocate for greener synthesis routes, such as catalytic methods and solvent-free reactions, to minimize waste and energy consumption. This aligns with the broader industry shift toward eco-friendly manufacturing practices.

In the pharmaceutical sector, 5-(Pyridin-3-yl)-[1,1'-biphenyl]-3-amine is often discussed in the context of structure-activity relationship (SAR) studies. Its modular design allows medicinal chemists to explore variations that enhance bioavailability and target selectivity. Recent publications highlight its potential in central nervous system (CNS) drug development, owing to its ability to cross the blood-brain barrier.

For researchers sourcing this compound, quality and supplier reliability are paramount. Reputable suppliers provide certificates of analysis (CoA) and detailed technical data sheets (TDS) to ensure compliance with industry standards. Storage recommendations typically include protection from light and moisture to maintain stability.

Looking ahead, the versatility of 5-(Pyridin-3-yl)-[1,1'-biphenyl]-3-amine positions it as a key player in advancing both therapeutic innovations and smart materials. As interdisciplinary research grows, this compound is likely to find new applications in nanotechnology and bioconjugation, further solidifying its importance in modern chemistry.

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